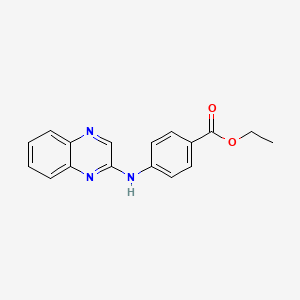

4-(2-Quinoxalinylamino)benzoic acid ethyl ester

説明

4-(2-Quinoxalinylamino)benzoic acid ethyl ester is a heterocyclic compound featuring a benzoic acid ethyl ester core substituted at the 4-position with a quinoxalin-2-ylamino group. Quinoxaline, a bicyclic aromatic system containing two nitrogen atoms, imparts unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoxaline derivatives, which exhibit antimicrobial, anticancer, and kinase inhibitory activities .

特性

IUPAC Name |

ethyl 4-(quinoxalin-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAFUZIXNJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363270 | |

| Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361390-39-8 | |

| Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary targets of ethyl 4-(quinoxalin-2-ylamino)benzoate are currently unknown. The compound belongs to the class of quinoxalines, which are known to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

Quinoxaline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation. The exact interaction between ethyl 4-(quinoxalin-2-ylamino)benzoate and its targets needs to be elucidated through further studies.

Biochemical Pathways

Quinoxaline derivatives are known to influence several biochemical pathways, depending on their specific targets. More research is required to determine the pathways affected by this particular compound.

生化学分析

Biochemical Properties

4-(2-Quinoxalinylamino)benzoic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme topoisomerase IV, where this compound exhibits a binding energy value of -4.35 kcal/mol. This interaction suggests that the compound may inhibit the enzyme’s activity, potentially affecting DNA replication and cell division. Additionally, the compound has shown antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Cellular Effects

This compound has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with topoisomerase IV can lead to alterations in DNA replication and transcription, thereby affecting gene expression. Furthermore, its antioxidant properties help in reducing oxidative stress, which can protect cells from damage and improve overall cellular function. The compound’s effects on cellular metabolism include modulation of metabolic pathways and enzyme activities, which can influence energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to topoisomerase IV, inhibiting its activity and affecting DNA replication and transcription. This binding interaction is facilitated by the quinoxaline moiety, which forms stable complexes with the enzyme. Additionally, the compound’s antioxidant properties are mediated through its ability to scavenge free radicals and reduce oxidative stress. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound maintains its antioxidant properties and continues to protect cells from oxidative stress. Additionally, the compound’s inhibitory effects on topoisomerase IV persist over time, suggesting sustained activity in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced oxidative stress and improved cellular function. At higher doses, the compound may exhibit toxic or adverse effects, including potential inhibition of essential enzymes and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with topoisomerase IV suggests its involvement in DNA replication and repair pathways. Additionally, its antioxidant properties indicate participation in pathways related to oxidative stress and free radical scavenging. The compound may also influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes through facilitated diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within cells can influence its activity and overall effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with topoisomerase IV suggests localization within the nucleus, where it can influence DNA replication and transcription. Additionally, the compound’s antioxidant properties may be more pronounced in regions with high oxidative stress, such as mitochondria.

生物活性

4-(2-Quinoxalinylamino)benzoic acid ethyl ester (CAS No. 361390-39-8) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C17H15N3O2

- Molecular Weight : 293.32 g/mol

- Density : 1.272 g/cm³ (predicted)

- Boiling Point : 463.7 °C (predicted)

- pKa : 1.67 (predicted)

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly against human cancer cell lines. In a study conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines, it demonstrated notable cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in treating resistant bacterial infections.

Study 2: Anticancer Potential

In another investigation, researchers examined the effects of this compound on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells, indicating its potential as an anticancer therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Its predicted logP value is approximately 3.66, indicating good membrane permeability.

Toxicity and Safety Profile

While initial studies suggest promising biological activity, further research is required to assess the toxicity and safety profile of this compound in vivo. Preliminary data indicate low toxicity levels; however, comprehensive toxicological evaluations are essential for clinical applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(2-quinoxalinylamino)benzoic acid ethyl ester with structurally analogous benzoic acid ethyl esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Benzoic Acid Ethyl Ester Derivatives

*Estimated based on molecular formula.

Structural and Electronic Differences

- Quinoxaline vs. Other Substituents: The quinoxalinylamino group is a planar, π-rich bicyclic system with two nitrogen atoms, enabling strong π-π stacking and hydrogen-bonding interactions. This contrasts with the butylamino group (non-aromatic, flexible) and acetamido group (polar but non-conjugated) . The 5-formylfuran substituent introduces a reactive aldehyde for further functionalization, while the 4-pyridinyl group adds basicity .

- Impact on Solubility: The quinoxaline derivative likely exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to its aromaticity and hydrogen-bonding capacity. In contrast, ethyl 4-(butylamino)benzoate is highly lipophilic, favoring organic solvents like ethyl acetate .

Research Findings and Data

Table 2: Key Physicochemical Data

| Property | This compound | Ethyl 4-acetamidobenzoate | Ethyl 4-(butylamino)benzoate |

|---|---|---|---|

| Melting Point (°C) | Not reported | 120–122 | 68–70 |

| logP (Predicted) | ~2.8 | 1.5 | 2.5 |

| Solubility in Water | Low | Low | Insoluble |

| Key Spectral Data (IR/NMR) | Aromatic C-H (3050 cm⁻¹), ester C=O (1720 cm⁻¹) | Amide N-H (3300 cm⁻¹) | Aliphatic C-H (2900 cm⁻¹) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。